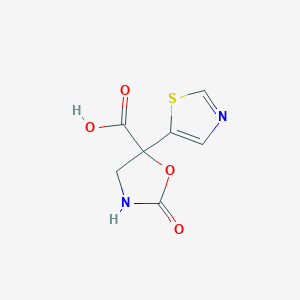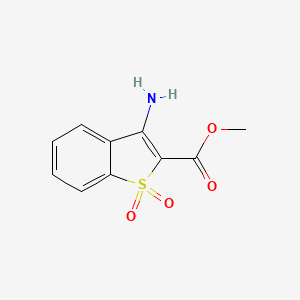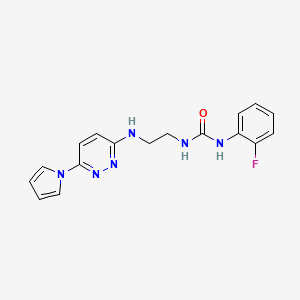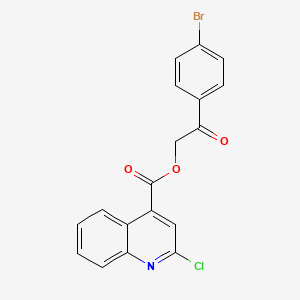
2-Methyl-4-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(trifluoromethyl)phenol, also known as 4-(Trifluoromethyl)phenol, is a member of the class of (trifluoromethyl)benzenes . It is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups . It is used in the synthesis of polymers and monomers .
Synthesis Analysis
The synthesis of 4-Trifluoromethylphenol can be achieved from 4-Chlorobenzotrifluoride . More detailed synthesis methods and applications of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, have been discussed in a review .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-(trifluoromethyl)phenol is C7H5F3O . The molecular weight is 162.1092 . The IUPAC Standard InChI is InChI=1S/C7H5F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H .Aplicaciones Científicas De Investigación
Synthesis of Polymers and Monomers
4-(Trifluoromethyl)phenol, a compound structurally similar to 2-Methyl-4-(trifluoromethyl)phenol, is used in the synthesis of polymers and monomers . It’s plausible that 2-Methyl-4-(trifluoromethyl)phenol could be used in a similar manner.
Synthesis of Diaryl Ether
4-(Trifluoromethyl)phenol has been used in the synthesis of diaryl ether . Given the structural similarity, 2-Methyl-4-(trifluoromethyl)phenol could potentially be used in a similar synthesis process.
Synthesis of Phthalocyanine Compounds
2-Methyl-4-(trifluoromethyl)phenol could potentially be used in the synthesis of phthalocyanine compounds . These compounds have applications in many scientific fields such as chemical sensors, catalysts, photodynamic therapy, electrochromic agents, dyes and pigments, liquid crystals, electrocatalytic, and solar energy conversion .
Spectroelectrochemical Studies
Phthalocyanines carrying 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups, which could potentially be synthesized using 2-Methyl-4-(trifluoromethyl)phenol, have been studied using various electrochemical techniques . These studies shed light on the electron-transfer steps of the complexes and assignments of the redox couples .
Synthesis of 2-Methyl-2-[2-Nitro-4-(trifluoromethyl)phenoxy]propionic Acid Ethyl Ester
2-Nitro-4-(trifluoromethyl)phenol, a compound structurally similar to 2-Methyl-4-(trifluoromethyl)phenol, has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester . It’s plausible that 2-Methyl-4-(trifluoromethyl)phenol could be used in a similar manner.
Potential Fire Retardants
2,4,6-Tribromo-3-(trifluoromethyl)phenol, a compound structurally similar to 2-Methyl-4-(trifluoromethyl)phenol, could be investigated for its flame retardant properties. Given the structural similarity, 2-Methyl-4-(trifluoromethyl)phenol could potentially be used in a similar application.
Safety and Hazards
The safety data sheet for 4-Trifluoromethylphenol indicates that it may cause respiratory irritation, serious eye damage, skin irritation, and is toxic if swallowed . It is also a flammable solid . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .
Mecanismo De Acción
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, enhancing drug potency .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
A compound with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, which involve compounds with similar structures, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
2-methyl-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZPDMNDTOEKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)






![2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide](/img/structure/B3013129.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)
![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)


